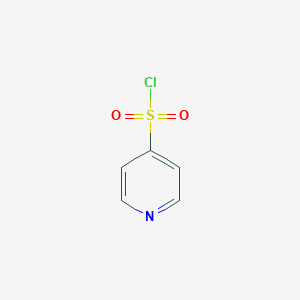

Pyridine-4-sulfonyl Chloride

Description

Significance of Sulfonyl Chlorides in Contemporary Organic Synthesis

Sulfonyl chlorides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of chemical products. Their importance stems from the reactivity of the sulfonyl chloride group, which readily participates in reactions with nucleophiles. This reactivity allows for the introduction of the sulfonyl group into various organic molecules, a key step in the creation of sulfonamides and sulfonate esters. magtech.com.cn

These resulting sulfonamide and sulfonate derivatives are cornerstones in medicinal chemistry and materials science. magtech.com.cnorgsyn.org For instance, the sulfonamide functional group is a well-known pharmacophore found in numerous therapeutic agents. rsc.org The versatility of sulfonyl chlorides also extends to their use in the synthesis of agrochemicals and as precursors for other functional groups. cymitquimica.com Researchers continue to explore new methods for synthesizing sulfonyl chlorides and expanding their applications in creating complex molecules. organic-chemistry.orgacs.org

Pyridine (B92270) as a Core Heterocyclic Scaffold: Research Perspectives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic compounds. nih.govtandfonline.com Its presence is noted in essential biomolecules like vitamins and coenzymes. nih.gov In the realm of pharmaceuticals, the pyridine scaffold is a "privileged" structure, meaning it is frequently found in a diverse range of approved drugs. rsc.orgtandfonline.com Approximately 60% of FDA-approved small-molecule drugs feature an azaheterocyclic ring, with pyridine and its related structures being the most significant. acs.org

The inclusion of a pyridine ring in a molecule can enhance its pharmacological properties, such as improving water solubility and metabolic stability. rsc.orgnih.gov This has led to the development of numerous therapeutic agents across various disease areas, including infectious diseases, cancer, and neurological disorders. rsc.orgnih.govtandfonline.comrsc.orgmdpi.com The ongoing research into pyridine derivatives focuses on synthesizing novel compounds and evaluating their biological activities, underscoring the enduring importance of this heterocyclic system in drug discovery and development. nih.govrsc.org

Overview of Research Trajectories and Scope of Pyridine-4-sulfonyl Chloride Investigations

This compound sits (B43327) at the intersection of the reactivity of sulfonyl chlorides and the pharmacological significance of the pyridine scaffold. Research involving this specific compound primarily focuses on its utility as a building block in organic synthesis. cymitquimica.com A major application is in the synthesis of a variety of sulfonamide derivatives. The electrophilic nature of the sulfonyl chloride group allows for its reaction with a wide range of amines to form stable sulfonamide linkages.

These synthesized sulfonamides are then investigated for their potential biological activities. For example, derivatives of pyridine sulfonyl chlorides have been explored for their antimicrobial properties. Furthermore, this compound is used in the preparation of other chemical entities, including sulfonic acids and as a reagent in the synthesis of impurities for pharmaceutical quality control, such as for the drug vonoprazan (B1684036). cymitquimica.com Research also explores the direct functionalization of the pyridine ring in sulfonyl chloride derivatives to create more complex and potentially more potent molecules. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 134479-04-2 | chemicalbook.comnih.gov |

| Molecular Formula | C₅H₄ClNO₂S | chemicalbook.comnih.gov |

| Molecular Weight | 177.61 g/mol | chemicalbook.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 284.16°C | |

| Density | 1.489 g/cm³ |

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings | Source |

| Organic Synthesis | Reagent for Sulfonamide Synthesis | Highly reactive with amines to form sulfonamides, which are important in pharmaceuticals. | |

| Medicinal Chemistry | Antimicrobial Research | Certain sulfonamide derivatives have shown selective antibacterial activity. | |

| Pharmaceutical Analysis | Synthesis of Impurities | Used to prepare impurities of drugs like vonoprazan for quality control. | cymitquimica.com |

| Synthetic Methodology | Direct Functionalization | Research into direct C-H sulfonylation of pyridine derivatives is ongoing. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMOJCOXIZRTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468975 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134479-04-2 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Pyridine 4 Sulfonyl Chloride

Classical Synthetic Pathways

Traditional methods for synthesizing Pyridine-4-sulfonyl Chloride have been the bedrock of its production for many years. These pathways typically involve the chlorination of precursors like sulfonic acids and thiols, which are often readily available.

Chlorination of Pyridine-4-sulfonic Acid

The most widely utilized classical method for preparing this compound is the chlorination of its corresponding sulfonic acid. This process starts with the sulfonation of pyridine (B92270) to produce Pyridine-4-sulfonic acid, which is then converted to the target sulfonyl chloride. iust.ac.ir

The conversion of Pyridine-4-sulfonic acid to this compound is conventionally achieved using potent chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). When using phosphorus pentachloride, it is often applied in excess, with phosphorus oxychloride (POCl₃) serving as the solvent. google.comgoogle.com The reaction substitutes the hydroxyl group of the sulfonic acid with a chlorine atom, forming the sulfonyl chloride. google.com

Thionyl chloride is another common reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. rsc.org The reaction mechanism involves the formation of a chlorosulfite intermediate. rsc.org To facilitate the reaction, a catalyst like pyridine or N,N-dimethylformamide (DMF) can be employed. rsc.org The by-products of this reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gaseous, which simplifies their removal from the reaction mixture. rsc.org

Classical methods using excess phosphorus pentachloride present challenges, particularly on an industrial scale. google.com Issues include the sublimation of unreacted PCl₅, which can cause blockages in equipment, and the need for complex work-up procedures to decompose the excess reagent, which can limit yields to around 70%. google.com

To address these drawbacks, modified protocols have been developed. One significant improvement involves the use of a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas instead of PCl₅. google.comgoogle.com In this process, chlorine gas is passed into a mixture of the hydroxypyridine-sulfonic acid and phosphorus trichloride. google.comgoogle.com This method avoids the use of a large excess of a solid halogenating agent, simplifies the work-up process, and results in higher yields and purity. google.comgoogle.com For instance, a described process for a related chloropyridine sulfonyl chloride achieves a purity of 99.7% and a yield of 84%. google.com

Table 1: Comparison of Classical and Modified Chlorination Protocols

| Method | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Classical | PCl₅ / POCl₃ | ~70% google.com | Variable | Well-established | Difficult work-up, equipment blockage google.com |

| Modified | PCl₃ / Cl₂ | >84% google.com | >99% google.com | High yield and purity, simpler process google.com | Requires handling of chlorine gas |

Utilization of Phosphorous Pentachloride and Thionyl Chloride

Chlorination of Pyridine-4-thiol (B7777008) Derivatives

An alternative to starting from sulfonic acids is the use of pyridine-4-thiol derivatives. The synthesis can be achieved through the direct chlorination of pyridine-4-thiol with chlorine gas. This reaction is typically performed in a controlled environment at low temperatures, using a solvent such as dichloromethane (B109758).

A more modern approach for the oxidation of thiol derivatives to sulfonyl chlorides involves using N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid. lookchem.com This method is known to proceed smoothly and afford the corresponding sulfonyl chlorides in good yields. lookchem.com For the related pyridine-2-sulfonyl chloride, synthesis from sodium 2-pyridinesulfinate using NCS has also been demonstrated. chemicalbook.com

Cyclocondensation Approaches in Stereoselective Synthesis

Cyclocondensation reactions offer a distinct pathway to the pyridine core structure. This compound can be synthesized through the cyclocondensation of 4-aminopyridine (B3432731) and sulfuryl chloride (SO₂Cl₂). chemicalbook.com This approach builds the substituted pyridine ring system in a convergent manner. Such methods are valuable in synthetic chemistry, particularly for creating specific isomers and derivatives. ijpsonline.comijpsonline.com While many cyclocondensation reactions focus on creating complex pyridine-fused heterocycles, this specific application provides a direct route to the sulfonyl chloride derivative from a simple pyridine precursor. chemicalbook.combeilstein-journals.org

Advanced and Emerging Synthetic Routes

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For pyridine derivatives, this includes the exploration of direct C-H functionalization.

Emerging strategies for the synthesis of pyridine sulfones, which are closely related to sulfonyl chlorides, involve the direct C-H sulfonylation of the pyridine ring. wiley.com These reactions often proceed through dearomatized intermediates. wiley.com For example, 4-alkylpyridines can react with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org The proposed mechanism begins with the N-sulfonylation of the pyridine, which activates the picolyl position for deprotonation, leading to a reactive alkylidene dihydropyridine (B1217469) intermediate that undergoes C-sulfonylation. nih.govacs.org

While these specific methods yield picolyl sulfones rather than this compound directly, they represent the frontier of pyridine functionalization. nih.govacs.org Another advanced approach is the potential conversion of primary sulfonamides back into sulfonyl chlorides, which could serve as a late-stage diversification strategy. orgsyn.org The application of technologies like microreactors for reactions involving hazardous reagents like thionyl chloride also represents an emerging trend toward safer and more controlled synthetic processes. rsc.org

Direct Sulfonylation of Pyridine Derivatives

Direct sulfonylation introduces a sulfonyl group onto the pyridine ring in a single step, offering an efficient route to this compound and its analogs.

The direct sulfonylation process is initiated by the N-sulfonylation of the pyridine substrate. acs.org In this primary step, the nitrogen atom of the pyridine ring attacks the sulfonyl chloride, leading to the formation of a pyridinium (B92312) salt intermediate. acs.org This activation of the pyridine ring is a critical precursor to subsequent functionalization. acs.org The formation of this pyridinium salt enhances the acidity of the protons on adjacent alkyl groups, facilitating their removal in the next step of the reaction sequence. acs.orgacs.orgnih.gov

The mechanism proceeds through the following key stages:

N-Sulfonylation : The pyridine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride to form an N-sulfonyl pyridinium salt. acs.orgnih.gov

Deprotonation : A base, such as triethylamine, removes a proton from the alkyl group at the 4-position, creating a reactive alkylidene dihydropyridine intermediate. acs.org

C-Sulfonylation : This intermediate then undergoes electrophilic attack, leading to the formation of the C-sulfonylated product.

Achieving regioselectivity, particularly at the C4-position of the pyridine ring, is a significant challenge in synthetic chemistry. researchgate.netd-nb.inforesearchgate.net Recent methodologies have been developed to control the position of sulfonylation. One approach involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt mediated by a specific base. d-nb.infochemistryviews.org The choice of base has been shown to be crucial in directing the sulfonylation to the C4-position. For instance, using N-methylpiperidine as a base in chloroform (B151607) has been demonstrated to afford high C4-selectivity. d-nb.infochemistryviews.org

Another strategy for achieving C4-sulfonylation involves the reaction of N-amidopyridinium salts with sulfinates, catalyzed by a base. rsc.org This method allows for the direct introduction of a sulfonyl group at the C4 position under mild conditions. rsc.org The regioselectivity can also be influenced by the steric and electronic properties of the substituents on the pyridine ring and the choice of the sulfonating agent. wiley.com For example, in the functionalization of pyridine N-oxides, the use of N-methylpiperidine can favor the formation of pyridyl-4-sulfones with high selectivity. wiley.com

The following table summarizes the effect of different reagents on the direct sulfonylation of 4-alkylpyridines:

| Substrate | Sulfonyl Chloride | Base | Catalyst | Yield (%) | Regioselectivity (4-position) |

| 4-Methylpyridine (B42270) | Tosyl chloride (TsCl) | Triethylamine (Et3N) | DMAP | 82 | 98% |

| 4-Ethylpyridine | Tosyl chloride (TsCl) | Triethylamine (Et3N) | DMAP | 89 | >95% |

| 4-Ethylpyridine | Mesyl chloride (MsCl) | Triethylamine (Et3N) | DMAP | 76 | 95% |

| 4-Isopropylpyridine | Nosyl chloride (NsCl) | Triethylamine (Et3N) | DMAP | 68 | 90% |

Data sourced from a study on direct sulfonylation.

N-Sulfonylation Mechanisms and Pyridinium Salt Intermediates

Radical-Mediated Sulfonylation Strategies

Radical-mediated pathways offer an alternative approach to the synthesis of sulfonylated pyridines. These methods often involve the generation of sulfonyl radicals, which can then react with the pyridine ring. rsc.org One innovative, catalyst-free approach utilizes the formation of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates upon exposure to visible light. researchgate.netrsc.org This interaction facilitates the generation of sulfonyl radicals, which can then participate in sulfonylation reactions. rsc.org

Another radical approach involves the use of a SO2 source, like sodium dithionite (B78146) (Na2S2O4), which can act as both a linker and an electron donor, eliminating the need for metal catalysts. rsc.org Katritzky pyridinium salts are also employed to generate alkyl radicals under mild conditions, which can then be trapped by a sulfur dioxide source to form sulfonyl radicals, leading to the synthesis of alkyl sulfonyl derivatives. researchgate.net These radical strategies are valuable for their mild reaction conditions and broad applicability. researchgate.netrsc.org

Catalytic Methodologies in this compound Synthesis

Catalysis plays a significant role in optimizing the synthesis of this compound and its derivatives. Metal-free catalytic systems are gaining prominence. For instance, the use of 4-dimethylaminopyridine (DMAP) as a catalyst is effective in the direct C-H sulfonylation of 4-alkylpyridines. acs.orgnih.gov The reaction is believed to proceed through the activation of the sulfonyl chloride by DMAP. acs.org

In other approaches, base-catalysis is employed to facilitate the reaction between sulfinates and N-amidopyridinium salts, leading to direct C4-sulfonylation. rsc.org Iron-based catalysts, such as Fe3O4-DIPA, have also been reported for the synthesis of sulfonamides from sulfonyl chlorides with excellent yields. cbijournal.com Furthermore, copper catalysts are utilized in Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from anilines using a stable SO2 surrogate. acs.org

The table below highlights different catalytic systems used in sulfonylation reactions:

| Catalyst/Mediator | Reactants | Product Type | Key Features |

| DMAP | 4-Alkylpyridines, Aryl sulfonyl chlorides | Aryl picolyl sulfones | Formal sulfonylation of unactivated picolyl C-H bonds. acs.orgnih.gov |

| Base (e.g., DBU) | N-amidopyridinium salts, Sulfinates | C4-sulfonylated pyridines | Direct introduction of a sulfonyl group at the C4 position. rsc.org |

| Triflic anhydride/Base | Pyridine, Sulfinic acid salt | C4-sulfonylated pyridines | High regioselectivity controlled by the choice of base. d-nb.infochemistryviews.org |

| Fe3O4-DIPA | Primary amine, Sulfonyl chloride | Sulfonamide | Excellent yield, catalyst is magnetically separable and reusable. cbijournal.com |

| Copper(II) chloride | Anilines, DABSO (SO2 surrogate) | Sulfonyl chloride | Sandmeyer-type reaction, scalable. acs.org |

Methodologies for Purity Assessment and Isolation in Synthetic Protocols

The isolation and purification of this compound are critical steps to ensure the quality of the final product. Common purification techniques include recrystallization and column chromatography. Recrystallization from a solvent system like hexane/ethyl acetate (B1210297) is often employed to achieve high purity.

Purity assessment is typically conducted using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the characteristic signals of the pyridine ring and the sulfonyl chloride group.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method to determine the purity of the compound, often with a purity threshold set above 95%. chemicalbook.com

Thin-Layer Chromatography (TLC) : TLC is used for rapid monitoring of the reaction progress and for preliminary purity checks using appropriate solvent systems. acs.org

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized compound. chemicalbook.com

In some cases, the crude product is used directly in subsequent steps, with purification being carried out on the final derivative. chemicalbook.comorgsyn.org For instance, after a reaction, the mixture might be filtered, concentrated, and then purified by reversed-phase HPLC. chemicalbook.com The choice of workup and purification strategy depends on the stability of the sulfonyl chloride and the nature of any impurities. For example, quenching the reaction with ice water can precipitate the crude product, which can then be isolated by filtration.

Reactivity Profiles and Mechanistic Investigations of Pyridine 4 Sulfonyl Chloride

Electrophilic Reactivity and Nucleophilic Substitution Reactions

Pyridine-4-sulfonyl chloride is characterized by its significant electrophilic reactivity, centered on the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to attack by nucleophiles, which facilitates a variety of nucleophilic substitution reactions. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus a prime target for nucleophilic species. This inherent reactivity is the foundation for its primary use as a reagent in organic synthesis for creating sulfonamides and sulfonate esters. The mechanism of action involves the sulfonyl chloride group readily forming strong covalent bonds with a range of nucleophiles.

One of the most prominent reactions of this compound is its condensation with primary and secondary amines to yield sulfonamides. cbijournal.com This reaction is a cornerstone in the synthesis of a wide array of compounds, particularly in medicinal chemistry where the sulfonamide group is a key pharmacophore. eurjchem.com The reaction, known as sulfonylation, typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage (-SO₂-NH-).

The process is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.comresearchgate.netmasterorganicchemistry.com The choice of base and solvent can influence the reaction's efficiency and yield. For instance, studies have reported quantitative yields using pyridine as a base at temperatures ranging from 0 to 25 °C. cbijournal.com Polymer-supported pyridine has also been used effectively in dichloromethane (B109758). cbijournal.com

The following table summarizes various research findings on the synthesis of sulfonamides from sulfonyl chlorides and amines, illustrating the typical reaction conditions and outcomes.

| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Yield (%) | Reference |

| Benzene sulfonyl chloride | Aniline | Pyridine | - | 100 | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | cbijournal.com |

| 2-Chloropyridine-5-sulfonyl chloride | 4-Methoxyaniline | Triethylamine | Dioxane | 82 | mdpi.com |

| 2-Chloropyridine-5-sulfonyl chloride | 4-Chloroaniline | Triethylamine | Dioxane | 70 | mdpi.com |

| Benzene thiol (in situ converted to sulfonyl chloride) | Aniline | Zirconium(IV) chloride, then Pyridine | - | 98 | cbijournal.com |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 | cbijournal.com |

This table is generated based on data from the text to illustrate reaction conditions for sulfonamide synthesis.

This compound can be converted into its corresponding sulfonic acid through hydrolysis. This reaction involves the nucleophilic attack of water on the sulfonyl chloride group.

Furthermore, it reacts with alcohols and phenols to form sulfonate esters. eurjchem.com This transformation is highly efficient for converting alcohols into excellent leaving groups for subsequent substitution or elimination reactions. masterorganicchemistry.comresearchtrends.netpearson.com The reaction involves the nucleophilic oxygen of the alcohol or phenol (B47542) attacking the electrophilic sulfur atom, leading to the formation of the sulfonate ester and HCl. As with sulfonamide formation, a base like pyridine is typically added to scavenge the HCl produced. masterorganicchemistry.comresearchtrends.net The synthesis of arylsulfonates from various phenols and sulfonyl chlorides has been reported with good to excellent yields using pyridine in dichloromethane (CH₂Cl₂). researchtrends.net However, in some cases, using pyridine as a base with certain phenol derivatives can lead to the formation of an insoluble pyridinium (B92312) salt, which precipitates and hinders the reaction. eurjchem.com

This compound is a valuable reagent for activating alcohols. masterorganicchemistry.compearson.com Alcohols themselves contain a hydroxyl (-OH) group, which is a notoriously poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com By reacting an alcohol with this compound, the -OH group is converted into a pyridyl-4-sulfonate ester. This sulfonate group is an excellent leaving group because its corresponding anion is a very weak base, stabilized by resonance.

Once the alcohol is converted to a sulfonate ester, it becomes a potent electrophile, susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the conversion of alcohols into various other functional groups. The presence of pyridine as the base during the initial sulfonylation is crucial; it not only neutralizes HCl but also influences the stereochemical outcome of subsequent reactions. By facilitating the Sₙ2 pathway, it ensures an inversion of stereochemistry at the carbon center. pearson.commasterorganicchemistry.com

Synthesis of Sulfonic Acids and Sulfonate Esters

Detailed Reaction Mechanisms

While many reactions of this compound proceed via standard nucleophilic substitution pathways, more complex mechanisms, such as those initiated by light, have been investigated.

Recent research has uncovered reaction pathways for sulfonyl chlorides that are initiated by photo-induced single electron transfer (SET). rsc.orgrsc.orgresearchgate.net In these processes, the reaction is triggered by the absorption of visible light, often without the need for an external photocatalyst. researchgate.net The mechanism involves the transfer of a single electron from an electron donor to an electron acceptor, generating radical ions that initiate the subsequent chemical transformation. numberanalytics.com For sulfonyl chlorides, this process typically involves the formation of a sulfonyl radical (R-SO₂•) through a reductive cleavage of the sulfur-chlorine bond. rsc.orgrsc.org

A key feature of these photo-induced reactions is the formation of an electron donor-acceptor (EDA) complex. rsc.orgrsc.orgresearcher.life An EDA complex is a molecular assembly in which a weak electronic interaction exists between an electron-rich donor molecule and an electron-poor acceptor molecule. acs.org In the context of this compound, the sulfonyl chloride acts as the electron acceptor.

Mechanistic studies have proposed that in the presence of a suitable electron donor, such as an iodide ion (I⁻), an EDA complex is formed with the sulfonyl chloride. rsc.orgrsc.org This complex can absorb visible light, promoting it to an excited state. rsc.org Upon excitation, a single electron transfer (SET) occurs from the iodide ion to the sulfonyl chloride within the complex. rsc.orgrsc.org This transfer results in the homolytic cleavage of the S-Cl bond, generating a sulfonyl radical and an iodine radical. rsc.org

A plausible mechanistic sequence based on these findings is as follows:

EDA Complex Formation : this compound (acceptor) and an electron donor (e.g., KI) form an EDA complex. rsc.org

Photo-Excitation : The EDA complex absorbs visible light, becoming electronically excited. rsc.org

Single Electron Transfer (SET) : An electron is transferred from the donor to the sulfonyl chloride, leading to the formation of a sulfonyl radical and the oxidized donor. rsc.orgrsc.org

Radical Reaction : The newly formed sulfonyl radical participates in subsequent reactions, such as addition to an alkene or an aromatic system. rsc.orgrsc.org

This EDA-mediated, photo-induced pathway provides a mild and catalyst-free method for generating sulfonyl radicals, enabling challenging chemical transformations under gentle conditions. rsc.orgrsc.org

Photo-Induced Single Electron Transfer (SET) Processes

Sulfonyl Radical Generation and Subsequent Addition Pathways

This compound, like other sulfonyl chlorides, can serve as a precursor to sulfonyl radicals under specific conditions, notably through photoredox catalysis or interaction with an electron donor–acceptor (EDA) complex. rsc.orgrsc.org These highly reactive intermediates are valuable in synthesis, enabling the formation of carbon-sulfur bonds through addition pathways. beilstein-journals.org

Visible light can induce the formation of sulfonyl radicals from sulfonyl chlorides. nih.gov This process can be facilitated by a photocatalyst or, in some cases, proceed catalyst-free. nih.govrsc.org For instance, the interaction between iodide ions and sulfonyl chlorides can form an EDA complex that, upon irradiation with visible light, generates a sulfonyl radical. rsc.org Another established method involves a single-electron transfer from an excited photocatalyst to the sulfonyl chloride, which then fragments to release a chloride anion and the sulfonyl radical. nih.gov

Once generated, the sulfonyl radical can participate in various addition reactions. A common pathway is the addition to unsaturated systems like alkenes and alkynes. beilstein-journals.orgnih.gov In the hydrosulfonylation of alkenes, the sulfonyl radical adds across the double bond to form a carbon-centered radical intermediate. nih.gov This intermediate is then quenched by a hydrogen atom donor to yield the final hydrosulfonylated product. nih.gov This radical addition typically proceeds with anti-Markovnikov selectivity for terminal alkenes. beilstein-journals.org

The scope of this pathway is broad, tolerating a variety of functional groups on the alkene substrate. beilstein-journals.org The generation of sulfonyl radicals from sulfonyl chlorides represents a versatile strategy for synthesizing C(sp³)-sulfonylated compounds, which are of significant interest in medicinal chemistry and materials science. nih.govmagtech.com.cn

Vinylogous Anomeric-Based Oxidation Mechanisms

In the synthesis of certain highly substituted pyridine systems, a "cooperative vinylogous anomeric-based oxidation" mechanism has been proposed as the key aromatization step. rsc.orgtandfonline.comrsc.org This concept extends the classic anomeric effect, which describes stereoelectronic interactions in carbohydrate chemistry, to a vinylogous system (i.e., one containing a conjugated double bond). rsc.orgnih.gov While not a direct reaction of this compound itself, this mechanism is pertinent to the synthesis of complex pyridines, including those bearing sulfonamide moieties derived from sulfonyl chlorides. rsc.orgresearchgate.netnih.gov

The proposed mechanism often features in multi-component reactions that assemble the pyridine ring from acyclic precursors. rsc.orgnih.gov After the initial formation of a dihydropyridine (B1217469) or a related intermediate, the final, irreversible step is the oxidation to the aromatic pyridine ring. The vinylogous anomeric effect is suggested to facilitate this final aromatization step, potentially by stabilizing the transition state leading to the elimination of a leaving group (such as a hydride ion). tandfonline.comnih.gov

For example, in the synthesis of new pyridine derivatives bearing a sulfonamide group, researchers have invoked this mechanism to explain the efficient formation of the final aromatic product under mild conditions. rsc.orgrsc.orgresearchgate.net The presence of specific structural features, such as a γ-allylic oxygen atom within an intermediate, is believed to promote the reaction through the interaction of its non-bonding electrons with the antibonding orbital of a C-O bond across the conjugated π-system. rsc.org This stereoelectronic assistance provides a low-energy pathway for the aromatization that might otherwise require harsher oxidizing conditions. tandfonline.comcdnsciencepub.com

Role of Alkylidene Dihydropyridine Intermediates in Sulfonylation

A key mechanistic pathway for the functionalization of 4-alkylpyridines using aryl sulfonyl chlorides involves the formation of an N-sulfonyl 4-alkylidene dihydropyridine intermediate. nih.govacs.orgresearchgate.net This pathway allows for the formal C–H activation and subsequent sulfonylation at the picolyl position (the CH₂ group adjacent to the pyridine ring). nih.govuiowa.edu

The proposed mechanism unfolds in several steps: nih.govacs.org

N-Sulfonylation: The reaction initiates with the nucleophilic pyridine nitrogen attacking the electrophilic sulfonyl chloride. This forms a pyridinium salt intermediate. nih.govacs.org

Deprotonation: The presence of the positively charged pyridinium nitrogen significantly increases the acidity of the protons on the 4-alkyl group. A base, such as triethylamine (Et₃N), then deprotonates the picolyl position. nih.govacs.org

Formation of Alkylidene Dihydropyridine: The deprotonation results in the formation of a neutral, resonance-stabilized 4-alkylidene dihydropyridine. nih.gov This dearomatized intermediate is a key nucleophile in the reaction. researchgate.net

C-Sulfonylation: The exocyclic double bond of the alkylidene dihydropyridine attacks a second molecule of the sulfonyl chloride, which can be activated by a catalyst like DMAP. This step forms the new carbon-sulfur bond at the picolyl position. nih.govacs.org

Rearomatization/Desulfonylation: The resulting intermediate can then rearomatize. An aqueous acidic workup typically facilitates the N-desulfonylation, yielding the final 4-picolyl aryl sulfone product. nih.govacs.org

This mechanism elegantly explains the conversion of relatively unactivated 4-alkylpyridines into valuable picolyl sulfones, circumventing the need for pre-functionalized starting materials. nih.govacs.org The formation of the alkylidene dihydropyridine intermediate is crucial, as it transforms the pyridine into a potent carbon nucleophile for the subsequent sulfonylation step. acs.orgresearchgate.net

Substrate Scope and Functional Group Compatibility in this compound Reactions

The reaction involving alkylidene dihydropyridine intermediates demonstrates a broad substrate scope with respect to both the 4-alkylpyridine and the aryl sulfonyl chloride, showing good functional group tolerance. nih.govacs.org

Research has shown that various 4-alkylpyridines, including those with unactivated hydrocarbon side chains, react efficiently. nih.gov The reaction is not limited to simple alkyl groups; substrates containing various functional groups are well-tolerated. Compatible functionalities include esters, acetoxy groups, nitriles, and phthalimido-protected amines. nih.gov Furthermore, 4-benzylpyridine (B57826) derivatives and even substrates with a tertiary picolyl position can be successfully sulfonylated, although the latter may require longer reaction times. nih.gov

The scope regarding the sulfonyl chloride partner is primarily limited to aryl sulfonyl chlorides. acs.org Alkyl sulfonyl chlorides, such as methanesulfonyl chloride, have been found to be ineffective in this specific transformation. nih.govacs.org However, a wide array of aryl sulfonyl chlorides are suitable reactants. This includes those with both electron-donating and electron-withdrawing substituents on the aromatic ring, as well as sterically demanding analogues like 2,4,6-triisopropylphenyl sulfonyl chloride. acs.org Heteroaromatic sulfonyl chlorides, such as 2-pyridylsulfonyl chloride, have also been shown to be excellent partners in this reaction. nih.govacs.org

Below is a table summarizing the compatibility of various substrates in the C-sulfonylation of 4-alkylpyridines.

| Substrate Type | Example Substrate/Reagent | Compatibility/Outcome | Reference |

|---|---|---|---|

| 4-Alkylpyridine | 4-Ethylpyridine | Good to excellent yields | nih.govacs.org |

| Side chains with esters, nitriles, acetoxy groups | Compatible, good yields | nih.gov | |

| 4-Benzylpyridine | Smoothly sulfonylated | nih.gov | |

| 2-Ethylpyridine (B127773) | No reaction observed (steric hindrance) | nih.govthieme-connect.com | |

| Sulfonyl Chloride | Aryl Sulfonyl Chlorides (e.g., p-toluenesulfonyl chloride) | Excellent reaction partners | nih.govacs.org |

| Electron-deficient (e.g., nitrophenyl) and sterically hindered aryl sulfonyl chlorides | Compatible, good yields | nih.govacs.org | |

| Alkyl Sulfonyl Chlorides (e.g., methanesulfonyl chloride) | No reaction observed | nih.govacs.org |

Investigations into Unintended Reaction Pathways and Byproduct Formation

While the sulfonylation of pyridines can be highly efficient, several unintended reaction pathways and byproducts have been identified under certain conditions. nih.govsioc-journal.cnacs.org

One significant side reaction is bis-sulfonylation . In the C-sulfonylation of 4-methylpyridine (B42270) (picoline), where the picolyl carbon has two acidic protons, the reaction can proceed twice, leading to the formation of bis(sulfonyl)methylpyridine as a significant byproduct. nih.gov This can be mitigated by carefully controlling the stoichiometry and reducing the amount of sulfonyl chloride used. nih.govthieme-connect.com For substrates with only one proton at the active position (e.g., 4-ethylpyridine), this side reaction is precluded by steric effects. acs.org

Reaction failure due to steric hindrance or electronic effects is another unintended outcome. For example, 2-ethylpyridine fails to undergo C-sulfonylation, likely because steric hindrance impedes the initial N-sulfonylation step required to activate the picolyl position. nih.govacs.org In a different reaction context—the synthesis of 3-sulfonylquinolines—this compound was found to be unreactive and did not yield the desired product under the standard conditions. sioc-journal.cn

In the synthesis of sulfonyl chlorides themselves, such as via diazotization of aminopyridines followed by reaction with sulfur dioxide and a copper catalyst, several byproducts can form. These include:

Hydrolysis products: The sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid, particularly during aqueous workup, leading to significant yield loss. acs.org

Sandmeyer products: The intermediate diazonium salt can react with chloride ions to form a chloropyridine. acs.org

Disulfides and Sulfones: Reductive coupling can lead to disulfide byproducts, which can be further oxidized to form sulfones. acs.org

Furthermore, in the synthesis of bipyridine sulfonamides, the reaction of pyridine 2-sulfonyl chloride with 2-aminopyridine (B139424) can lead to a double sulfonylation product, where the second sulfonylation occurs on the nitrogen of the newly formed sulfonamide group. nih.gov

A summary of potential byproducts and unintended pathways is provided below.

| Reaction Type | Intended Product | Unintended Pathway/Byproduct | Reason/Condition | Reference |

|---|---|---|---|---|

| C-Sulfonylation of 4-picoline | Monosulfonylated picoline | Bis(sulfonyl)methylpyridine | Excess sulfonyl chloride and two acidic protons | nih.gov |

| C-Sulfonylation of 2-alkylpyridine | Picolyl sulfone | No reaction | Steric hindrance preventing initial N-sulfonylation | nih.govacs.org |

| Synthesis of sulfonyl chloride | Aryl sulfonyl chloride | Sulfonic acid, chloropyridine, disulfide | Hydrolysis, Sandmeyer reaction, reductive coupling | acs.org |

| Sulfonamide formation | N-(pyridin-2-yl)picolinamide | Double sulfonylation product | Deprotonation of the initial sulfonamide product followed by further reaction | nih.gov |

| Quinoline synthesis | 3-Sulfonylquinoline | No reaction with this compound | Substrate incompatibility under specific reaction conditions | sioc-journal.cn |

Advanced Spectroscopic and Analytical Characterization of Pyridine 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Pyridine-4-sulfonyl Chloride. Both ¹H and ¹³C NMR are utilized to confirm the molecular framework by analyzing the chemical shifts, coupling constants, and multiplicity of the signals corresponding to the pyridine (B92270) ring protons and carbons.

In ¹H NMR spectroscopy, the protons on the pyridine ring exhibit characteristic downfield shifts due to the electron-withdrawing nature of both the nitrogen atom and the sulfonyl chloride group. The protons ortho to the nitrogen (H-2, H-6) and those meta (H-3, H-5) typically show distinct signals. For instance, in derivatives like 6-benzenesulfonylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile, the NH proton of the sulfonamide group appears as a distinct signal around δ 8.50 ppm. nih.gov The specific chemical shifts are highly dependent on the solvent used and the presence of other substituents on the pyridine ring. acs.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom attached to the sulfonyl chloride group (C-4) is significantly deshielded. The chemical shifts of the pyridine ring carbons generally appear in the aromatic region (δ 120-160 ppm). researchgate.net For example, in related pyridine derivatives, carbon signals can range from approximately δ 122 ppm to δ 152 ppm. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, especially in more complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine-Sulfonyl Derivatives Note: Data is illustrative for related structures, as specific shifts for the parent compound can vary based on conditions.

| Nucleus | Chemical Shift (δ, ppm) Range | Typical Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Pyridine H-2, H-6 | 8.5 - 9.0 | Doublet (d) | Protons adjacent to the ring nitrogen. |

| Pyridine H-3, H-5 | 7.8 - 8.2 | Doublet (d) | Protons meta to the sulfonyl group. |

| Sulfonamide NH | 8.0 - 11.0 | Broad Singlet (br s) | Appears in sulfonamide derivatives; position is concentration and temperature dependent. rasayanjournal.co.in |

| ¹³C NMR | |||

| Pyridine C-2, C-6 | ~150 - 155 | Singlet | Carbons adjacent to the ring nitrogen. |

| Pyridine C-3, C-5 | ~120 - 125 | Singlet |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and for studying its fragmentation pathways. Techniques like Electrospray Ionization (ESI) are commonly used, often in conjunction with HPLC (HPLC-MS), to verify the molecular ion and assess purity.

For this compound (C₅H₄ClNO₂S, molecular weight 177.61 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 178. nih.gov A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with approximately one-third the intensity of M) and one sulfur atom would also be anticipated. acdlabs.com

Fragmentation analysis provides structural insights. The bond between the pyridine ring and the sulfonyl group is a likely site for cleavage. In studies of pyridine-sulfonyl derivatives, a common fragmentation pathway involves the loss of SO₂ (64 Da). nih.gov For instance, the product ion spectrum of the Pyridine-3-sulfonyl derivative of 17β-estradiol shows an intense ion attributed to the loss of SO₂ from the [M+H]⁺ ion. nih.gov Other observed fragments can include the pyridinium (B92312) radical ion (m/z 79) resulting from the cleavage of the C-S bond. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of elemental composition, further confirming the identity of the parent molecule and its fragments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. acdlabs.compearson.com For this compound, the most prominent absorption bands are those associated with the sulfonyl chloride (-SO₂Cl) group. vulcanchem.com

The sulfonyl chloride functional group gives rise to two strong and characteristic stretching vibrations:

Asymmetric S=O stretch: Typically observed in the range of 1370-1410 cm⁻¹. acdlabs.comvulcanchem.com

Symmetric S=O stretch: Typically observed in the range of 1166-1180 cm⁻¹. acdlabs.comvulcanchem.com

The presence of these two strong bands is a definitive indicator of the sulfonyl chloride moiety. libretexts.org In addition to these, vibrations corresponding to the aromatic pyridine ring (C=C and C=N stretching) are expected in the 1440-1670 cm⁻¹ region. rasayanjournal.co.indergipark.org.tr C-H stretching vibrations from the aromatic ring are typically found just above 3000 cm⁻¹. The combination of these specific absorptions provides a unique spectral fingerprint for the compound. s-a-s.orgspecac.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1180 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1440 - 1670 | Medium to Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

Crystallographic studies on related aromatic sulfonamides reveal detailed information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. royalsocietypublishing.orgopenaccessjournals.com The analysis of the crystal structure of this compound would provide exact values for the C-S and S-Cl bond lengths and the O-S-O bond angle, confirming the tetrahedral geometry around the sulfur atom. Such data is invaluable for computational modeling and for understanding the compound's reactivity. digitallibrary.co.in

Chromatographic Techniques for Purity, Quantification, and Separation

Chromatographic methods are essential for assessing the purity of this compound, monitoring reaction progress, and for the separation of the compound from starting materials, byproducts, or its derivatives. uad.ac.id

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and its derivatives with high accuracy. A typical method involves reverse-phase chromatography.

Stationary Phase: A C18 column is commonly employed. sielc.com

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer or water with an acid modifier like formic acid) is used for elution. nih.govpatsnap.com For a pyridine-3-sulfonic acid derivative, a mobile phase ratio of acetonitrile (B52724) to a tetrabutylammonium (B224687) hydroxide (B78521) phosphate buffer (38:62) was found to be effective. patsnap.com

Detection: UV detection is standard, often at a wavelength around 254 nm where the pyridine ring absorbs. When coupled with a mass spectrometer (LC-MS), it allows for simultaneous purity assessment and mass confirmation. nih.gov

HPLC methods are validated to be reproducible and are crucial for quality control, ensuring that the purity of the compound meets required specifications (e.g., >95%).

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of reactions involving this compound and for preliminary purity checks. uad.ac.idrsc.orgsavemyexams.com

Stationary Phase: Silica (B1680970) gel plates (e.g., silica gel 60 F254) are the most common stationary phase. rsc.orgorgsyn.org The polar silica surface interacts with the polar components of the mixture.

Mobile Phase (Eluent): The choice of eluent depends on the polarity of the compounds being separated. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is frequently used. orgsyn.org The ratio is adjusted to achieve optimal separation.

Visualization: Spots can be visualized under UV light, as the pyridine ring is UV-active. orgsyn.org

Retention Factor (Rf): The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparing them to standards. dergipark.org.trsavemyexams.com

TLC is invaluable in synthetic chemistry for quickly determining if starting material has been consumed and for optimizing purification conditions for column chromatography. royalsocietypublishing.org

Table 3: Commonly Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine-3-sulfonyl chloride |

| Pyridine-4-sulfonic acid |

| 17β-estradiol |

| 6-benzenesulfonylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| Acetonitrile |

| Ethyl acetate (B1210297) |

| Formic acid |

| Hexane |

| Phosphorus pentachloride |

| Thionyl chloride |

| Sulfuryl chloride |

| 4-aminopyridine (B3432731) |

| Benzenesulfonyl chloride |

| N-Chlorosuccinimide |

| Triethylamine (B128534) |

| 2,4-dinitrophenol |

| Dansyl chloride |

| 1,2-dimethylimidazole-4-sulfonyl chloride |

Computational Chemistry and Theoretical Modeling of Pyridine 4 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For Pyridine-4-sulfonyl Chloride, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are employed to elucidate reactivity, as well as regio- and chemoselectivity. These calculations help in understanding the intricate details of reaction pathways and the stability of intermediates and transition states.

Modeling of Transition States and Reaction Pathways

DFT calculations are instrumental in modeling the transition states involved in reactions of this compound. For instance, in sulfonylation reactions, DFT can be used to model the transition states to predict the most favorable reaction pathways. This is particularly important in understanding the mechanism of N-sulfonylation, where the pyridine (B92270) nitrogen attacks the sulfonyl chloride, leading to the formation of a pyridinium (B92312) salt. nih.gov

Subsequent steps, such as deprotonation to form reactive alkylidene dihydropyridine (B1217469) intermediates, can also be modeled. nih.gov Studies on related sulfonyl chlorides have shown that the reaction mechanism can vary, for example, proceeding via a single transition state (SN2 mechanism) for chloride exchange or through an addition-elimination mechanism for fluoride (B91410) exchange. researchgate.netmdpi.com Computational modeling helps to differentiate between these potential pathways.

A plausible mechanistic pathway for the C-sulfonylation of 4-alkylpyridines involves:

N-Sulfonylation : The pyridine reacts with an aryl sulfonyl chloride to form a pyridinium salt. nih.gov

Deprotonation : A base, such as triethylamine (B128534) (Et₃N), facilitates the deprotonation at the picolyl position to generate an alkylidene dihydropyridine intermediate. nih.gov

C-Sulfonylation : This intermediate then undergoes electrophilic attack by another sulfonyl chloride molecule, often activated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield the C-sulfonylated product. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

DFT calculations allow for the prediction of reactivity and selectivity in reactions involving this compound. The electron-withdrawing nature of the sulfonyl chloride group and the pyridine ring influences the molecule's reactivity towards nucleophiles. DFT can quantify this by calculating molecular electrostatic potentials (MEP) and frontier molecular orbitals (HOMO-LUMO). biomedres.us

Regioselectivity, the preference for reaction at a particular site, is a key aspect that can be predicted. For example, in electrophilic aromatic substitution on the pyridine ring, the directing effects of the sulfonyl group can be computationally assessed. DFT calculations have been used to explain the observed regioselectivity in the functionalization of pyridine derivatives, showing how substituents can direct incoming groups to specific positions. acs.orgnih.gov Studies on the direct sulfonylation of 4-alkylpyridines have shown high regioselectivity for the 4-position, which can be rationalized through computational models.

Stereoselectivity, while less commonly discussed for this specific achiral molecule, becomes relevant when it reacts with chiral substrates. In such cases, DFT can be used to model the transition states of the diastereomeric pathways to predict the stereochemical outcome.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution. ekb.eg MD simulations can provide insights into solvent effects on reaction feasibility and the stability of reaction intermediates. By simulating the molecule's movement and interactions over time, researchers can understand how factors like solvent polarity and hydrogen bonding influence its conformational preferences and reactivity. These simulations are also valuable for studying the stability of complexes formed between derivatives of this compound and biological macromolecules. ekb.egmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their therapeutic potential. researchgate.net

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By correlating these descriptors with experimentally determined biological activities, a predictive model can be built. This allows for the virtual screening and design of new derivatives with potentially enhanced activity. researchgate.net For example, QSAR studies on related sulfonamides have identified key structural features that contribute to their anticancer activity. researchgate.net The synthetic flexibility of the this compound intermediate is a significant advantage for creating diverse derivatives for such SAR studies.

Molecular Docking and Pharmacophore Modeling for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biomedres.us This method is widely used to predict the binding affinity and mode of interaction of potential drug candidates with their biological targets. For derivatives of this compound, docking studies can help identify potential protein targets and elucidate the molecular basis of their biological activity. mdpi.com For instance, derivatives have been docked into the active sites of enzymes like carbonic anhydrase and acetylcholinesterase to predict their inhibitory potential. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com This model can then be used as a 3D query to search for other molecules in a database that possess a similar arrangement of features, potentially leading to the discovery of new active compounds. mdpi.comresearchgate.net Both molecular docking and pharmacophore modeling are integral parts of the modern drug discovery process, enabling the rational design and optimization of new therapeutic agents based on the this compound scaffold. mdpi.commdpi.com

Applications of Pyridine 4 Sulfonyl Chloride in Contemporary Chemical Research

Reagent in Diverse Organic Transformationsbenchchem.comekb.egacs.orgsigmaaldrich.com

Pyridine-4-sulfonyl chloride is widely recognized for its utility as a reagent in a variety of organic reactions. The high reactivity of the sulfonyl chloride functional group towards nucleophiles is the primary driver of its synthetic applications.

Introduction of Sulfonyl Moieties into Organic Substratesbenchchem.comekb.egacs.org

One of the principal applications of this compound is the introduction of the pyridyl-4-sulfonyl group into organic molecules. This transformation is fundamental in modifying the electronic and steric properties of parent compounds. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the resulting molecule. acs.org This process is typically achieved through the reaction of this compound with a wide range of nucleophiles.

Recent research has demonstrated a straightforward method for the direct conversion of functionalized 4-alkyl pyridines to their corresponding aryl picolyl sulfones using aryl sulfonyl chlorides. acs.orgnih.gov This reaction is believed to proceed through the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, enabling the formal sulfonylation of unactivated picolyl C–H bonds. acs.orgacs.orgnih.gov

Precursor for Key Intermediates, including Sulfonamides and Sulfonesbenchchem.comekb.egacs.org

This compound serves as a crucial precursor for the synthesis of two important classes of organic compounds: sulfonamides and sulfones. ekb.egacs.org

Sulfonamides are readily synthesized by reacting this compound with primary or secondary amines. eurjchem.comcbijournal.com This reaction is a cornerstone in the synthesis of a vast array of compounds with significant biological activities. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. cbijournal.comsemanticscholar.org

Sulfones can also be prepared from this compound. One common method involves the reaction with organometallic reagents. rsc.org More recently, direct methods for the C-sulfonylation of 4-alkylpyridines using aryl sulfonyl chlorides have been developed, providing a more direct route to picolyl aryl sulfones. acs.orgnih.gov These heterocyclic sulfones are valuable intermediates for creating more complex pyridine-based structures. acs.orgacs.org

Contributions to Medicinal Chemistry and Drug Discoverybenchchem.comekb.egacs.orgsigmaaldrich.comsemanticscholar.org

The structural motif of the pyridylsulfonamide is present in numerous compounds with therapeutic potential, making this compound a key building block in medicinal chemistry. ekb.egsemanticscholar.org Its derivatives have been investigated for a wide range of pharmacological activities. smolecule.com

Synthesis of Biologically Active Sulfonamide Derivativesbenchchem.comsmolecule.comresearchgate.netmdpi.comnih.gov

The reaction of this compound with various amines provides access to a diverse library of sulfonamide derivatives. eurjchem.comresearchgate.net This synthetic flexibility allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds.

Development of Antibacterial Agentsbenchchem.commdpi.com

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. eurjchem.com Pyridine-containing sulfonamides have been synthesized and evaluated for their antibacterial properties. For instance, some isoxazolo[5,4-b]pyridine (B12869864) sulfonamide derivatives have shown activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net Furthermore, novel pyridinyl sulfonyl piperazine (B1678402) inhibitors have demonstrated potent antibiotic activity against Enterobacterales. acs.org The development of new antibacterial agents is critical to address the growing challenge of antibiotic resistance. researchgate.netmdpi.com

Exploration in Antidiabetic and Antimalarial Drug Developmentresearchgate.netnih.gov

Antidiabetic Agents: Pyridine-based sulfonamides have been investigated as potential antidiabetic agents. eurjchem.com Research has shown that certain sulfonamide derivatives exhibit inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. eurjchem.comnih.gov For example, a study on pyridine-based sulfonamides revealed that the most potent compound had an IC50 value comparable to the standard antidiabetic drug, acarbose.

Antimalarial Drug Development: Sulfonamide derivatives of pyridine have also been explored for their antimalarial activity. ekb.egsemanticscholar.org In the quest for new treatments against resistant strains of Plasmodium falciparum, the causative agent of malaria, researchers have synthesized various pyridine-containing compounds. mdpi.commdpi.comnih.gov For example, derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine containing a benzenesulfonamide (B165840) moiety have been tested for their in vitro efficacy against chloroquine- and sulfadoxine-resistant clones of P. falciparum. mdpi.com Additionally, novel Current time information in Bangalore, IN.triazolo[4,3-a]pyridine sulfonamides have been identified as potential antimalarial agents through in silico studies and subsequent in vitro evaluation. mdpi.comnih.gov One such compound demonstrated good antimalarial activity with an IC50 value of 2.24 μM. nih.gov

Expanding Molecular Diversity for Drug Candidate Libraries

The generation of extensive and diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of potential therapeutic agents. This compound is a valuable tool in this endeavor, primarily through its role in synthesizing sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. chemicalbook.comorgsyn.org By reacting this compound with a diverse range of primary and secondary amines, chemists can readily generate large libraries of novel pyridine sulfonamide derivatives. nih.gov This modular approach allows for the systematic exploration of chemical space, which is crucial for identifying new drug candidates. orgsyn.org

The pyridine ring itself is a privileged scaffold in medicinal chemistry, with approximately 60% of FDA-approved small-molecule drugs containing an azaheterocyclic ring. nih.gov Transformations that introduce greater molecular complexity to simple pyridine substrates are therefore highly valuable. nih.gov The use of this compound and its substituted analogues allows researchers to attach the beneficial sulfonyl group to this key heterocycle, creating a wide variety of structures for biological evaluation. rsc.org This strategy is frequently employed in synthetic chemistry research to explore new chemical reactions and build these critical compound libraries. rsc.org

Role in Pharmaceutical Intermediate Synthesis

This compound is an integral intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their related substances. rsc.orgacs.org Its primary function is to introduce the 4-pyridinesulfonyl moiety into a target molecule, most commonly through the formation of a sulfonamide linkage (-SO₂-NR₂). This reaction is a key step in the production of a number of important drugs. Current time information in Bangalore, IN.

A prominent example is its use in the synthesis of Vonoprazan (B1684036), a potassium-competitive acid blocker used to treat acid-related disorders. Current time information in Bangalore, IN.nih.gov this compound is a key reagent in the commercial production pathway of Vonoprazan and is also used to synthesize its impurities for analytical standard purposes. rsc.orgCurrent time information in Bangalore, IN.nih.gov Similarly, related pyridine sulfonyl chlorides are crucial intermediates in the synthesis of other pharmaceuticals, such as the diuretic and antihypertensive agent Torasemide. Current time information in Bangalore, IN.researchgate.net The sulfonamide derivatives created from these intermediates exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. chemicalbook.comCurrent time information in Bangalore, IN.acs.org

Table 1: Pharmaceuticals Associated with this compound and Related Intermediates This table is interactive. Click on the headers to sort.

| Drug/Compound Class | Therapeutic Application | Role of Pyridine Sulfonyl Chloride | References |

|---|---|---|---|

| Vonoprazan | Potassium-competitive acid blocker (P-CAB), treatment of acid-related disorders | Key intermediate in synthesis | rsc.orgCurrent time information in Bangalore, IN.nih.gov |

| Torasemide | Diuretic, antihypertensive | A related intermediate, (3-sulfonylchloride-4-chloro)pyridine, is used in its synthesis | Current time information in Bangalore, IN.researchgate.net |

| Sulfonamide-based drugs | Antibacterial, anti-inflammatory | General precursor for sulfonamide synthesis | chemicalbook.comCurrent time information in Bangalore, IN. |

| Antidiabetic agents | Blood glucose control | Used to synthesize novel pyridine-based sulfonamides with α-amylase inhibition activity | chemicalbook.com |

Relevance in Agrochemical Development

The structural motifs derived from this compound are also of significant interest in the agrochemical industry. rsc.orgacs.org The sulfonyl group is a common feature in molecules developed as herbicides, pesticides, and other crop protection agents. nih.gov The reactivity of this compound allows for its incorporation into novel molecular frameworks designed to interact with biological targets in pests and weeds. acs.org

This compound and its derivatives serve as essential building blocks for a variety of agrochemicals. rsc.orgacs.org Research has demonstrated that compounds like triazolopyridines, which can be synthesized from pyridine sulfonyl chloride precursors, possess notable herbicidal and pesticidal activities. acs.org

For instance, a related compound, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, is a crucial intermediate in the synthesis of penoxsulam, a widely used agricultural herbicide for controlling weeds in rice crops. rsc.org The development of new insecticide candidates also leverages this chemistry. The experimental insecticide NKY-312 is synthesized via a key sulfonylation reaction. mdpi.com Furthermore, research into pyridine-3-sulfonyl compounds has identified derivatives with useful pesticidal properties against various agricultural pests. google.com

Table 2: Agrochemicals and Candidates Synthesized Using Pyridine Sulfonyl Chloride Derivatives This table is interactive. Click on the headers to sort.

| Agrochemical | Type | Role of Pyridine Sulfonyl Chloride Derivative | References |

|---|---|---|---|

| Penoxsulam | Herbicide | Key intermediate in synthesis | rsc.org |

| NKY-312 | Insecticide Candidate | Final step involves a sulfonylation reaction | mdpi.com |

| Triazolopyridine compounds | Herbicides, Pesticides | Synthesized from pyridine sulfonyl chloride precursors | acs.org |

Utility in Materials Science Research

The application of this compound extends beyond life sciences into the realm of materials science. nih.gov The organosulfone structures created from its reactions are recognized for their utility in functional organic materials. nih.govacs.org The sulfonyl group can impart desirable properties such as thermal stability and specific electronic characteristics to polymers and other materials.

This compound is a valuable monomer or functionalizing agent for creating advanced materials. In polymer science, arylsulfonyl chlorides are used in polycondensation reactions to prepare materials like polyaryl esters, demonstrating their role in forming robust polymer backbones. acs.org

Modern synthetic methods, such as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, are highly efficient for creating complex macromolecules. wiley.com Dendrimers and other functional polymers composed of sulfonimide or sulfonamide linkages, which are readily formed from sulfonyl chlorides and amines, are ideal candidates for this type of high-efficiency synthesis. wiley.com This allows for the construction of precisely defined materials with tailored properties. Additionally, related pyridine sulfonyl fluorides are used to modify the surfaces of materials like polymers and nanoparticles, creating stable, covalently bonded functional layers. sigmaaldrich.com The pyridine moiety itself is also explored for its capabilities in materials and surfaces engineering. rsc.org

Applications in Catalysis and Organocatalysis

While direct use of this compound as a catalyst is not extensively documented in primary research literature, it plays a crucial role as a precursor for synthesizing molecules that are active catalysts or key components of catalytic systems. chemicalbook.com The derivatives of this compound, particularly sulfonamides, are instrumental in the field of organocatalysis. cbijournal.com

Organocatalysts are small organic molecules that accelerate chemical reactions. Pyridine-based sulfonamides have been successfully employed as hydrogen-bond donor catalysts for reactions like the ring-opening polymerization of lactones. cbijournal.com In more complex systems, the sulfonamide structure is incorporated into established catalyst scaffolds to modulate their activity and selectivity. For example, prolinamide organocatalysts, which are widely used in asymmetric synthesis, have been modified with quinolinesulfonyl groups to enhance their performance in aldol (B89426) reactions. mdpi.com

Future Perspectives and Emerging Research Directions for Pyridine 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of Pyridine-4-sulfonyl chloride is no exception. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Current industrial production of related compounds like pyridine-3-sulfonyl chloride often involves multi-step processes that can generate significant waste. google.comgoogle.com Green chemistry principles are being applied to develop more efficient and eco-friendly alternatives. For instance, methods using water as a solvent are being explored for the synthesis of sulfonyl chlorides, which can significantly reduce the reliance on volatile organic compounds (VOCs). patsnap.comuniba.it Research into one-pot synthesis, where multiple reaction steps are carried out in a single reactor, also shows promise for improving efficiency and reducing waste.

Microwave-assisted synthesis is another promising avenue, offering the potential for shorter reaction times and reduced energy consumption compared to conventional heating methods. Furthermore, the adoption of continuous flow reactor systems, which have been successfully used for the industrial-scale production of related compounds, could offer high throughput and improved process control for the synthesis of this compound.

Future sustainable methodologies for this compound are expected to focus on:

Alternative Chlorinating Agents: Moving away from harsh chlorinating agents towards more benign alternatives.

Catalytic Processes: Developing catalytic systems that can efficiently produce the target molecule with high selectivity and yield.

Renewable Feedstocks: Investigating the potential for producing the pyridine (B92270) core from renewable resources.

Exploration of Under-Investigated Reactivity Modes and Stereoselective Transformations

While this compound is primarily used for the synthesis of sulfonamides and sulfonate esters, its full reactive potential is yet to be completely explored. cymitquimica.com Future research will delve into novel reactivity modes, unlocking new synthetic pathways and applications.

One area of emerging interest is the direct functionalization of the pyridine ring. For example, recent studies on the C-sulfonylation of 4-alkylpyridines have revealed a plausible mechanism involving the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.orgnih.govacs.org This type of reactivity opens the door for the development of novel C-C and C-heteroatom bond-forming reactions.

The development of stereoselective transformations involving this compound is another critical research direction. While the compound itself is not chiral, its reactions with chiral molecules can lead to the formation of enantiomerically enriched products. chemicalbook.com Future research will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. This could be particularly relevant in the synthesis of chiral sulfonamides, which are important pharmacophores.

Chiral Auxiliaries: The use of chiral auxiliaries to induce stereoselectivity in reactions.

Dynamic Kinetic Resolution: Developing processes where a racemic starting material is converted into a single enantiomer of the product.

Recent advancements in the catalytic enantioselective synthesis of α-C chiral sulfones, which can be accessed from sulfonyl chlorides, highlight the potential for developing new stereoselective methods. rsc.org

Advanced Applications in Bioorganic and Supramolecular Chemistry

The derivatives of this compound, particularly sulfonamides, are of significant interest in medicinal and bioorganic chemistry. mdpi.com Future research will likely expand the application of this compound in the design and synthesis of complex bioactive molecules and functional supramolecular assemblies.

In bioorganic chemistry, this compound serves as a key building block for creating libraries of compounds for drug discovery. The sulfonamide linkage is a common feature in many pharmaceuticals, and the pyridine moiety can participate in crucial binding interactions with biological targets. derpharmachemica.com Future applications may include the development of:

Targeted Covalent Inhibitors: The reactive sulfonyl chloride group could be used to design inhibitors that form a permanent covalent bond with their biological target, leading to enhanced potency and duration of action.

PROTACs (Proteolysis-Targeting Chimeras): The modular nature of sulfonamide synthesis makes this compound an attractive component for the construction of PROTACs, which are designed to selectively degrade target proteins.

Chemical Probes: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological processes.

In the realm of supramolecular chemistry, the pyridine nitrogen atom and the sulfonyl group can participate in non-covalent interactions such as hydrogen bonding and metal coordination. researchgate.netiucr.org This makes this compound and its derivatives valuable components for the construction of self-assembling systems, including:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Supramolecular Polymers: Through hydrogen bonding interactions, derivatives of this compound can form long, ordered polymer-like structures.

Molecular Cages and Capsules: The defined geometry of the pyridine ring can be exploited to construct container-like molecules capable of encapsulating guest species.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. lanyachem.comnih.gov For this compound, these technologies offer the potential to accelerate research and development in several key areas.

Key Applications of AI and ML:

| Application Area | Description |

| Retrosynthetic Analysis | AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes for this compound and its derivatives. |

| Reaction Outcome Prediction | ML models can predict the likely products and yields of unknown reactions involving this compound, saving time and resources in the laboratory. |

| Optimization of Reaction Conditions | AI can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts. |